

# physical and chemical properties of trans-2-Phenyl-1-cyclohexanol

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## Compound of Interest

Compound Name: *trans-2-Phenyl-1-cyclohexanol*

Cat. No.: B1200244

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## An In-depth Technical Guide to trans-2-Phenyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of **trans-2-Phenyl-1-cyclohexanol**. It includes detailed experimental protocols for its synthesis and resolution, along with key spectral data, to support its application in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

## Core Physical and Chemical Properties

**trans-2-Phenyl-1-cyclohexanol** is a chiral organic compound widely recognized for its role as a versatile intermediate and chiral auxiliary in asymmetric synthesis.<sup>[1]</sup> Its stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.<sup>[1]</sup> The compound typically appears as a white to off-white crystalline powder.<sup>[1]</sup>

## Quantitative Physical Data

The physical properties of **trans-2-Phenyl-1-cyclohexanol** are summarized in the table below. Note that values can vary slightly depending on the specific enantiomer and the purity of the sample.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O	[1]
Molecular Weight	176.26 g/mol	[1]
Melting Point	53 - 67 °C	[1][2]
Boiling Point	105 °C at 3 mmHg; 152-155 °C at 16 mmHg	[1][2]
Density	~0.945 g/cm <sup>3</sup> (estimate)	[2]
Optical Rotation ([α] <sub>D</sub> <sup>20</sup> )	+55° to +61° (c=1 in Methanol) for (1S,2R)-enantiomer	[1]
pKa	~15.05 (Predicted)	[2]

## Solubility and Qualitative Data

**trans-2-Phenyl-1-cyclohexanol** is soluble in most organic solvents, including alcohols, ethers, ketones, and dichloromethane. Its solubility in non-polar solvents like pentane is utilized in its recrystallization.

## Spectroscopic Data Summary

Spectroscopic analysis is essential for the characterization and quality control of **trans-2-Phenyl-1-cyclohexanol**. The following table summarizes the available spectroscopic data.

Spectroscopy Type	Description	Source(s)
$^1\text{H}$ NMR	Spectra available, typically run in $\text{CDCl}_3$ . Key signals include multiplets for the phenyl group and cyclohexyl ring protons.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
$^{13}\text{C}$ NMR	Spectra available, providing information on the carbon skeleton.	<a href="#">[3]</a> <a href="#">[6]</a>
Infrared (IR)	Spectra show characteristic peaks for O-H and C-H bonds. Data is available from various techniques including KBr disc, nujol mull, and gas phase.	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.	<a href="#">[9]</a>

## Experimental Protocols: Synthesis and Resolution

The synthesis of enantiomerically pure **trans-2-Phenyl-1-cyclohexanol** is a key process for its application as a chiral auxiliary. Below are detailed methodologies for its preparation.

### Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol via Grignard Reaction

This protocol describes the synthesis of the racemic mixture starting from cyclohexene oxide and a phenyl Grignard reagent.[\[10\]](#)

Materials:

- Magnesium turnings
- Dry Tetrahydrofuran (THF)

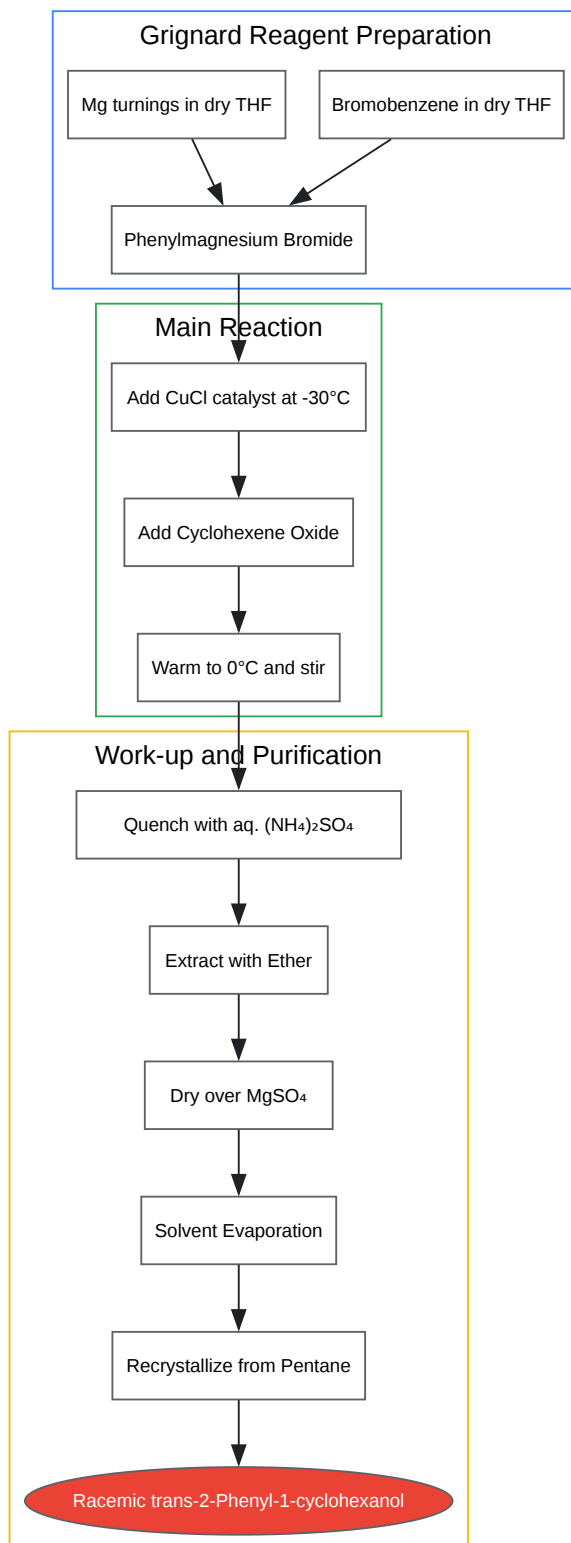
- Bromobenzene
- Copper(I) chloride (purified)
- Cyclohexene oxide
- Saturated aqueous ammonium sulfate solution
- Ether
- Anhydrous magnesium sulfate
- Pentane

Procedure:

- A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (35.3 g, 1.47 g-atom) and dry THF (170 mL).
- A solution of bromobenzene (155 mL, 1.47 mol) in 250 mL of dry THF is added dropwise over 1.5 hours to initiate the Grignard reaction. An ice bath may be used to control the temperature.
- After the addition is complete, 1 L of dry THF is added.
- The solution is cooled to  $-30^{\circ}\text{C}$ , and purified copper(I) chloride (6.53 g, 0.066 mol) is added.
- The mixture is stirred for 10 minutes, after which a solution of cyclohexene oxide (101 mL, 1.0 mol) in 100 mL of THF is added dropwise over 1.5 hours.
- The reaction mixture is allowed to warm to  $0^{\circ}\text{C}$  and stirred for an additional 2 hours.
- The reaction is quenched by the addition of 500 mL of saturated aqueous ammonium sulfate solution.
- The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate.

- The solvent is removed via rotary evaporation to yield the crude product as a light-yellow solid.
- The solid is recrystallized from pentane to give racemic trans-2-phenylcyclohexanol.

## Workflow for Grignard Synthesis of Racemic trans-2-Phenyl-1-cyclohexanol

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Caption: Grignard Synthesis Workflow.

## Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation

This method produces the enantiomerically pure compound from 1-phenylcyclohexene.<sup>[11]</sup>

Materials:

- Potassium ferricyanide
- Anhydrous potassium carbonate
- Methanesulfonamide
- Potassium osmate dihydrate
- (DHQD)<sub>2</sub>PHAL (chiral ligand)
- 1-Phenylcyclohexene
- tert-Butyl alcohol
- Water
- Ethyl acetate
- 2 M Potassium hydroxide (KOH)
- Magnesium sulfate
- W-2 Raney nickel (activated)
- Anhydrous ethanol

Procedure:

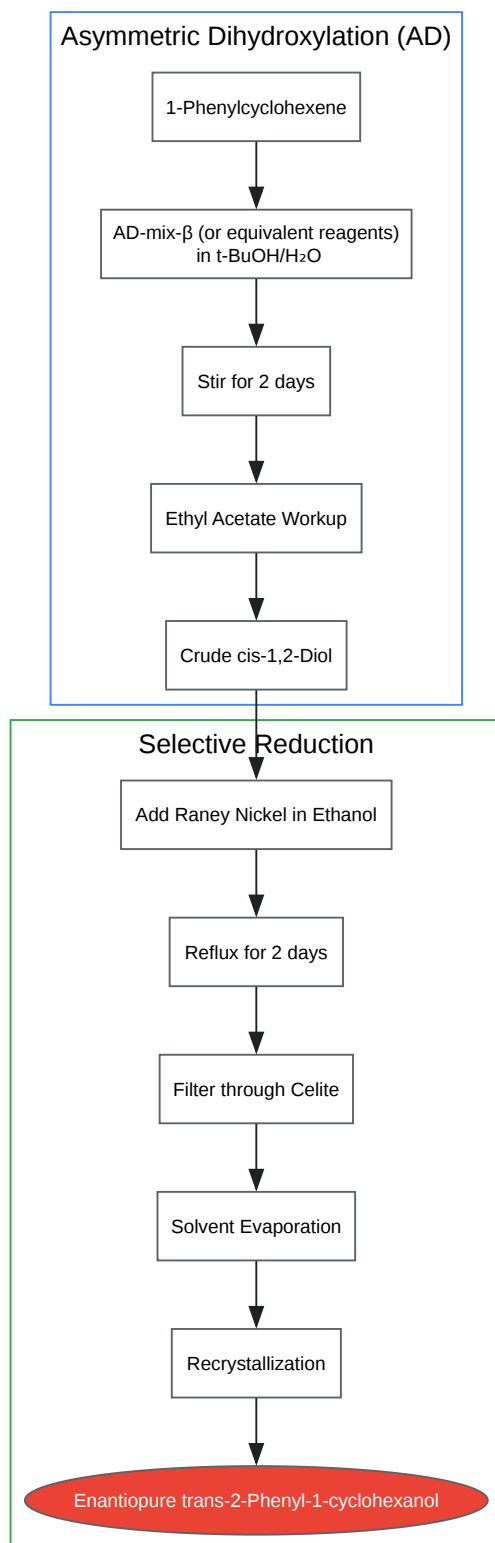
- Asymmetric Dihydroxylation:
  - A 3-L flask is charged with water (375 mL), potassium ferricyanide (247 g), anhydrous potassium carbonate (104 g), methanesulfonamide (23.8 g), potassium osmate dihydrate

(46.1 mg), and (DHQD)<sub>2</sub>PHAL (486.9 mg).

- 1-Phenylcyclohexene (39.55 g) and tert-butyl alcohol (250 mL) are added to the vigorously stirred slurry.
- The reaction is stirred for 2 days.
- The product is dissolved by adding ethyl acetate (250 mL). The mixture is filtered.
- The organic phase of the filtrate is separated, washed with 2 M KOH, and dried over magnesium sulfate to yield the crude (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol.
- Reduction to **trans-2-Phenyl-1-cyclohexanol**:
  - A flask is charged with a slurry of activated W-2 Raney nickel (257.5 g) in wet ethanol under a nitrogen blanket. Caution: Raney nickel is pyrophoric when dry.
  - The crude diol from the previous step is added to the flask with additional anhydrous ethanol.
  - The mixture is heated to reflux and stirred for 2 days.
  - The hot solution is filtered through Celite, and the solvent is removed by rotary evaporation.
  - The resulting solid is recrystallized to yield enantiomerically pure (-)-(1R,2S)-**trans-2-Phenyl-1-cyclohexanol**.



## Sharpless Asymmetric Dihydroxylation Workflow

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Caption: Sharpless Dihydroxylation Workflow.

## Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

This chemoenzymatic method resolves the racemic mixture of the chloroacetate ester of trans-2-phenylcyclohexanol.<sup>[10]</sup>

Materials:

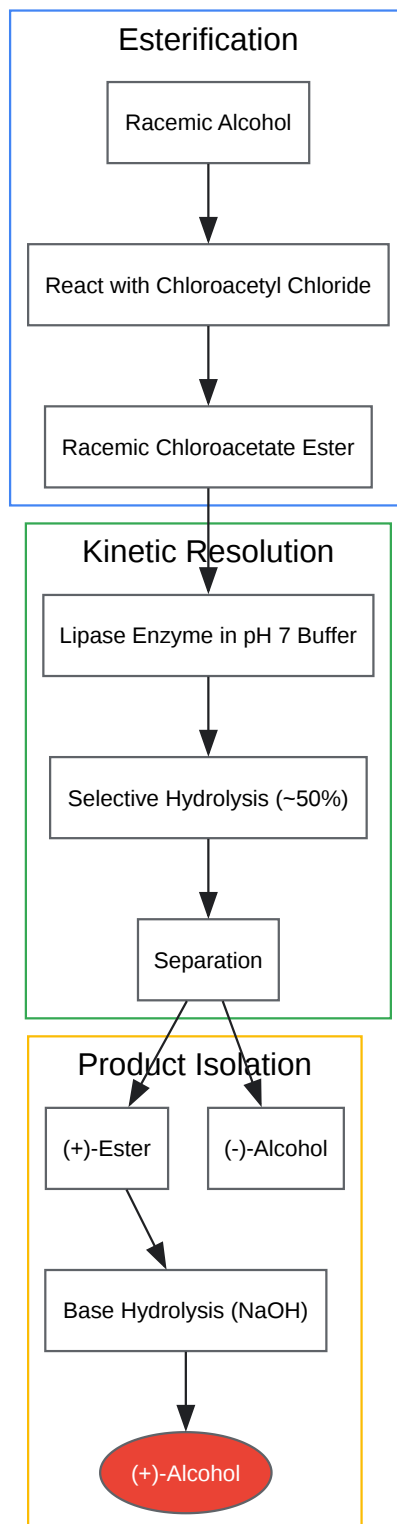
- Racemic trans-2-phenylcyclohexanol
- Chloroacetyl chloride
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane
- Saturated sodium bicarbonate
- Lipase enzyme (e.g., from *Pseudomonas fluorescens*)
- Phosphate buffer (pH 7)
- 2 N Sodium hydroxide
- Methanol

Procedure:

- Esterification:
  - Racemic trans-2-phenylcyclohexanol (100 g) is reacted with chloroacetyl chloride (50 mL) in dichloromethane with DMAP (300 mg) as a catalyst.
  - The mixture is refluxed for 6 hours.
  - After cooling, the reaction is quenched with saturated sodium bicarbonate solution to yield racemic trans-2-phenylcyclohexyl chloroacetate.

- Kinetic Resolution:
  - The racemic chloroacetate (100 g) is added to a pH 7 phosphate buffer (750 mL).
  - Lipase enzyme (10 g) is added, and the pH is maintained at 7.0 by the controlled addition of 0.5 N NaOH.
  - The reaction is monitored until approximately 50% hydrolysis is achieved.
  - The mixture is extracted with dichloromethane. The organic layer contains the unreacted (+)-ester, and the aqueous layer contains the (-)-alcohol.
- Hydrolysis of the Resolved Ester:
  - The recovered (+)-ester is hydrolyzed using 2 N sodium hydroxide in methanol at reflux for 3 hours.
  - After workup, the (+)-(1S,2R)-trans-2-phenylcyclohexanol is obtained.

## Lipase-Catalyzed Kinetic Resolution Workflow

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Caption: Lipase Resolution Workflow.

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- To cite this document: BenchChem. [physical and chemical properties of trans-2-Phenyl-1-cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200244#physical-and-chemical-properties-of-trans-2-phenyl-1-cyclohexanol]

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